Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate is a chemical compound with the molecular formula C₁₀H₁₀ClN₃O₂ and a molecular weight of approximately 239.66 g/mol. It features a chloroimidazo structure fused to a pyridazine ring, which contributes to its unique chemical properties. The compound is characterized by the presence of an ethyl acetate group, making it an ester derivative. Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate is primarily used in scientific research and has potential applications in drug development due to its biological activity .
Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate has been described in scientific literature as a synthetic intermediate. It can be prepared from readily available starting materials through a multi-step process. [, ]
Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate has been used as a building block in the synthesis of more complex molecules with potential applications in various fields of scientific research, including:
These reactions highlight the reactivity of ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate and its utility in synthetic organic chemistry.
Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate exhibits significant biological activity, particularly in the realm of pharmacology. Preliminary studies suggest that it may possess:
These biological activities make the compound a candidate for further investigation in drug development and therapeutic applications.
The synthesis of ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate typically involves multi-step organic reactions. A common synthetic route includes:
These methods highlight the versatility and complexity involved in synthesizing this compound.
Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate has several applications, particularly in:
Interaction studies involving ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate focus on its binding affinities with various biological targets. These studies aim to elucidate:
Such studies are crucial for determining the therapeutic viability of this compound.
Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate | C₁₁H₁₁ClN₂O₂ | Contains a pyridine instead of a pyridazine ring |
| Imidazo[1,5-a]pyridine derivatives | Variable | Different heterocyclic frameworks that affect biological activity |
| 6-Chloropurine derivatives | C₅H₄ClN₅ | Contains purine structure; often used as antiviral agents |
The uniqueness of ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate lies in its specific imidazo-pyridazine framework combined with an ethyl acetate moiety, which influences its reactivity and biological properties compared to these similar compounds.
Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate (CAS: 64067-98-7) is a heterocyclic compound with the molecular formula C₁₀H₁₀ClN₃O₂ and a molecular weight of 239.66 g/mol. Its IUPAC name reflects its structural features: an ethyl ester group attached to an acetic acid moiety, which is linked to a 6-chloroimidazo[1,2-b]pyridazine core. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | CCOC(=O)CC1=CN2C(=N1)C=CC(=N2)Cl |
| InChIKey | JYTJVWAXYXJKNF-UHFFFAOYSA-N |
| Synonyms | Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-acetate; SCHEMBL6618313 |
The compound’s structure combines an imidazole ring fused with a pyridazine ring, substituted with chlorine at position 6 and an ethyl acetate group at position 2.
Imidazo[1,2-b]pyridazines emerged as pharmacologically significant scaffolds in the late 20th century. Their development parallels advancements in kinase inhibitor research, exemplified by drugs like ponatinib, which contains an imidazo[1,2-b]pyridazine substructure. Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate gained attention as a versatile intermediate due to its synthetic flexibility. Early synthetic routes focused on cyclocondensation reactions, but modern methods leverage cross-coupling and regioselective halogenation to optimize yields.
The compound’s historical significance lies in its role in exploring structure-activity relationships (SAR) for antineoplastic and anti-infective agents. For example, derivatives of this scaffold have been evaluated for kinase inhibition and antimicrobial properties.
Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate is pivotal in synthesizing bioactive molecules. Its applications include:
The imidazo[1,2-b]pyridazine core is a privileged structure in kinase inhibitor design. For instance, modifications at the 2-position (ethyl acetate group) enhance binding affinity to ATP pockets in kinases.
Chlorine substitution at position 6 improves electrophilicity, facilitating interactions with microbial enzymes. This feature is exploited in derivatives targeting Cryptosporidium species.
A patented synthesis route (CN112321592B) highlights its preparation via:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | N,N-dimethylformamide dimethyl acetal, 40–100°C | Forms N,N-dimethyl-N'-3-(6-chloropyridazinyl)formamidine |
| 2 | Bromoacetonitrile, 50–160°C | Cyclizes to imidazo[1,2-b]pyridazine |
This method achieves a 77.5% yield, underscoring industrial viability.
Nucleophilic aromatic substitution (SNAr) represents a fundamental synthetic strategy for the functionalization of Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate and related chloroimidazopyridazine derivatives. The electron-deficient nature of the imidazopyridazine core, particularly at the chlorine-bearing carbon-6 position, renders these compounds highly susceptible to nucleophilic attack [1] [2].
The chlorine substituent at the 6-position of the imidazopyridazine scaffold serves as an excellent leaving group due to the electron-withdrawing nature of the fused heterocyclic system [1]. This electronic environment facilitates nucleophilic displacement reactions under relatively mild conditions compared to simple aromatic chlorides. Research has demonstrated that various nucleophiles can effectively displace the chlorine atom, providing access to diversely substituted derivatives [2] [3].
Methoxide-mediated substitution has emerged as one of the most reliable approaches for introducing methoxy functionality at the 6-position. Treatment of 6-chloroimidazo[1,2-b]pyridazine derivatives with sodium methoxide in methanol under elevated temperatures (70-80°C) consistently yields the corresponding 6-methoxy products in 85-95% yield [1]. The reaction proceeds through a classic addition-elimination mechanism, where the methoxide nucleophile attacks the electron-deficient carbon-6, forming a Meisenheimer-type intermediate that subsequently eliminates chloride [1].
Thiomethoxide substitution provides an alternative pathway for introducing sulfur-containing substituents. Sodium thiomethoxide in dimethylformamide at room temperature effectively displaces chlorine to afford 6-thiomethoxy derivatives in 78-88% yield [2]. This transformation is particularly valuable for introducing pharmacophoric sulfur motifs that may enhance biological activity profiles [2].
Amino nucleophiles have also demonstrated high reactivity toward chloroimidazopyridazine substrates. Primary and secondary amines readily displace chlorine under mild heating conditions, typically providing 85-92% yields of the corresponding amino-substituted products [1]. The reaction is facilitated by the formation of strong carbon-nitrogen bonds and the favorable thermodynamics of chloride elimination [2].
Intramolecular cyclization reactions represent a sophisticated application of nucleophilic aromatic substitution principles. Research has shown that appropriately positioned nucleophilic groups can participate in intramolecular SNAr reactions to form polycyclic structures [2] [3]. For example, treatment of 5-fluoroimidazo[1,2-a]pyridines bearing pendant amino groups with base in tert-butanol leads to intramolecular cyclization, forming novel tetracyclic derivatives in 65-85% yield [2] [3].
The choice of solvent significantly influences reaction outcomes. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance nucleophile reactivity by stabilizing the developing negative charge in the transition state [2]. Conversely, protic solvents like methanol can serve dual roles as both solvent and nucleophile source, as demonstrated in methoxide substitution reactions [1].
Temperature optimization reveals that most nucleophilic substitutions proceed efficiently at 60-100°C, with reaction times ranging from 1-12 hours depending on nucleophile strength and substrate electronics [1] [2]. Stronger nucleophiles such as alkoxides and amines typically require milder conditions, while weaker nucleophiles may necessitate elevated temperatures or extended reaction times [2].
| Method | Substrate | Nucleophile | Conditions | Yield (%) |
|---|---|---|---|---|
| Chloride displacement with methoxide | 6-chloroimidazo[1,2-b]pyridazine | Sodium methoxide | Methanol, elevated temperature | 85-95 |
| Thiomethoxide substitution | 6-chloroimidazo[1,2-b]pyridazine | Sodium thiomethoxide | DMF, room temperature | 78-88 |
| Fluoroethanol nucleophilic attack | 6-chloroimidazo[1,2-b]pyridazine | Deprotonated fluoroethanol | Basic conditions, reflux | 82-92 |
| Intramolecular cyclization | 5-fluoroimidazo[1,2-a]pyridines | Intramolecular amino group | tert-Butanol, basic conditions | 65-85 |
Transition metal catalysis has revolutionized the synthetic landscape for imidazopyridazine derivatives, offering unprecedented opportunities for carbon-carbon and carbon-heteroatom bond formation [4] [5]. These methodologies have proven particularly valuable for the functionalization of Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate and related scaffolds, enabling access to complex substitution patterns that would be challenging to achieve through traditional approaches [6] [7].
Palladium-catalyzed cross-coupling reactions represent the most extensively developed class of transition metal-mediated transformations for imidazopyridazine functionalization [6] [7] [8]. The Suzuki-Miyaura coupling has emerged as particularly powerful, allowing for the introduction of aryl and heteroaryl substituents at various positions on the imidazopyridazine core [6]. Treatment of 6-chloroimidazo[1,2-b]pyridazine derivatives with arylboronic acids in the presence of palladium(0) catalysts and potassium carbonate base in aqueous 1,4-dioxane at 110°C provides biaryl products in 75-85% yield within 5 hours [9].
The mechanism of palladium-catalyzed cross-coupling involves initial oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, forming a palladium(II) aryl chloride complex. Subsequent transmetalation with the boronic acid partner, facilitated by the base, introduces the nucleophilic aryl group. Finally, reductive elimination regenerates the palladium(0) catalyst and forms the desired carbon-carbon bond [6].
Copper-catalyzed transformations have gained significant attention due to the abundance and cost-effectiveness of copper compared to precious metals [10] [11] [12]. Copper(II)-ascorbate systems have demonstrated remarkable efficiency in three-component coupling reactions involving 2-aminopyridines, aldehydes, and terminal alkynes to construct imidazopyridazine scaffolds [10]. These reactions proceed through a domino mechanism involving initial imine formation, followed by copper-catalyzed alkyne activation and subsequent 5-exo-dig cyclization [12].
The use of aqueous micellar media with sodium dodecyl sulfate as surfactant has enhanced the sustainability profile of copper-catalyzed reactions [10]. Under these conditions, the copper(II)-ascorbate system generates copper(I) species in situ, which activate terminal alkynes toward nucleophilic attack by imine intermediates [10]. The resulting propargylamine undergoes copper-catalyzed cyclization to afford imidazopyridine products in 70-85% yield at room temperature [10].
Ruthenium-catalyzed methodologies have opened new avenues for carbon-hydrogen activation and functionalization [13] [14] [15]. Ruthenium(II) complexes effectively catalyze the direct ortho-amidation of phenylimidazo heterocycles with isocyanates through chelation-assisted carbon-hydrogen activation [15]. This methodology provides regioselective access to ortho-amidated products in 78-88% yield under mild conditions in acetonitrile at 80°C [15].
Iron-catalyzed processes have emerged as environmentally benign alternatives to precious metal catalysis [4]. Iron(III) chloride effectively catalyzes cascade reactions between nitroolefins and 2-aminopyridines to construct imidazopyridine frameworks [4]. The reaction proceeds through Michael addition followed by intramolecular cyclization, providing products in good yields under mild conditions [4].
Nickel catalysis has shown promise for challenging carbon-carbon bond-forming reactions [16]. Recent developments in nickel-catalyzed cross-coupling have demonstrated the potential for functionalizing electron-deficient heterocycles under conditions that complement palladium catalysis [16].
The development of heterogeneous catalytic systems has addressed concerns regarding catalyst recovery and reuse [17]. Ionic liquid-supported copper catalysts have demonstrated excellent activity in three-component coupling reactions while maintaining recyclability for multiple cycles without significant loss of activity [17].
| Catalyst | Substrate | Product | Conditions | Yield (%) | Time |
|---|---|---|---|---|---|
| Pd(dppf)/K₂CO₃ | 6-chloroimidazo[1,2-b]pyridazine | 6-methylimidazo[1,2-b]pyridazine | 1,4-dioxane/H₂O, 110°C | 75-85 | 5 h |
| Pd(OAc)₂ | Aryl halides | Substituted imidazopyridazines | DME, 80°C | 68-92 | 6 h |
| Cu(II)/Ascorbate | 2-aminopyridines/alkynes | Imidazo[1,2-a]pyridines | Aqueous micellar media, RT | 70-85 | 3-6 h |
| CuCl/Cu(OTf)₂ | 2-aminopyridines/aldehydes/alkynes | Imidazo[1,2-a]pyridines | Toluene, 100°C | 85-95 | 8-12 h |
| Ru(II) complex | Imidazo heterocycles | Ortho-amidated products | Acetonitrile, 80°C | 78-88 | 12-16 h |
The integration of microwave irradiation and continuous flow technologies has transformed the synthesis of imidazopyridazine derivatives, offering significant advantages in terms of reaction efficiency, selectivity, and environmental sustainability [18] [19] [20]. These innovative approaches have proven particularly valuable for the preparation of Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate and related compounds [21] [22] [23].
Microwave-assisted synthesis leverages the unique heating mechanism of microwave irradiation to achieve rapid and uniform heating of reaction mixtures [18] [19]. Unlike conventional heating methods that rely on conduction and convection, microwave irradiation directly heats polar molecules through dielectric heating, resulting in faster reaction rates and improved yields [24] [23]. This technology has been successfully applied to various synthetic transformations of imidazopyridazine scaffolds [18] [23].
Three-component reactions under microwave irradiation have demonstrated exceptional efficiency [23]. The reaction of substituted 2-aminopyridines, aldehydes, and α-bromoketones in water-isopropanol solvent systems under microwave heating at 80-120°C provides imidazopyridazine products in 85-95% yield within 5-30 minutes [23]. The dramatic reduction in reaction time compared to conventional heating (from hours to minutes) represents a significant advance in synthetic efficiency [23].
Solvent-free microwave conditions have been developed for environmentally sustainable synthesis [19] [25]. Treatment of arylglyoxals with cyclic 1,3-dicarbonyls and 2-aminopyridines under microwave irradiation in the absence of solvent at 120-180°C provides disubstituted imidazopyridine derivatives in 88-96% yield within 2-5 minutes [19]. These conditions eliminate solvent waste and enhance atom economy while maintaining excellent product quality [19].
Continuous flow synthesis has emerged as a powerful complementary technology to microwave heating, offering precise control over reaction parameters and enabling telescoped multi-step sequences [20] [21] [26]. The first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids was achieved using microreactor technology with residence times of 20 minutes at 100-125°C [21] [22].
Multi-step continuous flow processes have enabled the synthesis of complex imidazopyridazine derivatives without isolation of intermediates [20] [26]. A three-reactor system for the preparation of imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazoles demonstrates the power of telescoped synthesis [20]. The first reactor effects imidazopyridine formation from bromopyruvic acid and 2-aminopyridines at 100°C, while subsequent reactors introduce coupling reagents and effect amidoxime formation and cyclization at 150°C [20].
Liquid-liquid microextraction integrated with continuous flow synthesis addresses the challenge of high-boiling solvent removal [20] [26]. This approach enables the use of polar solvents such as dimethylacetamide while facilitating product isolation through automated extraction protocols [20]. The integration of extraction units with synthesis reactors provides high-purity products in excellent overall yields [20].
Microwave-flow hybrid systems combine the advantages of both technologies [18]. Microwave heating can be applied to specific reaction zones within flow systems, enabling rapid heating and cooling cycles that are difficult to achieve in batch processes [18]. This approach has proven particularly valuable for temperature-sensitive transformations and reactions requiring rapid quenching [18].
Green chemistry integration has been a major focus of microwave and flow chemistry applications [27] [23]. The use of water as the primary solvent in microwave-assisted reactions reduces environmental impact while maintaining excellent reaction efficiency [23]. Similarly, flow chemistry enables precise stoichiometry control and minimizes waste generation [20] [21].
Scalability considerations favor continuous flow approaches for larger-scale synthesis [21] [22]. While microwave batch reactions are typically limited to small scales, flow chemistry enables continuous operation with consistent product quality [21]. Throughput capacity of 72 compounds per 24-hour period has been demonstrated for imidazopyridine-2-carboxylic acid synthesis [22].
| Technology | Substrate/System | Solvent/Medium | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| Microwave irradiation | 2-aminopyridines/α-bromoketones | H₂O-IPA | 80-120 | 5-30 min | 85-95 |
| Continuous flow synthesis | Bromopyruvic acid/2-aminopyridines | DMF | 100-125 | 20 min residence time | 72-88 |
| Microwave + flow combination | Three-component reactions | Green solvents | 100-150 | 10-60 min | 75-92 |
| Microwave-assisted heating | Arylglyoxals/dicarbonyls | Solvent-free | 120-180 | 2-5 min | 88-96 |
| Flow + liquid-liquid extraction | Imidazo[1,2-a]pyridine-oxadiazoles | DMA with extraction | 100-150 | 15-45 min | 65-85 |
The development of environmentally sustainable synthetic methodologies for Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate and related imidazopyridazine derivatives has become a critical research priority [27] [25] [10]. Green chemistry principles emphasizing atom economy, waste reduction, and the use of benign solvents have driven significant innovations in synthetic approaches [28] [29] [30].
Deep eutectic solvents (DES) have emerged as highly promising alternatives to conventional organic solvents [28] [31] [29]. These systems, typically composed of hydrogen bond donors and acceptors in specific molar ratios, exhibit unique properties including low volatility, biodegradability, and tunable physicochemical characteristics [28] [29]. Choline chloride-glycerol (1:2 molar ratio) represents one of the most successful DES systems for imidazopyridazine synthesis [28] [30].
The application of choline chloride-glycerol DES to the synthesis of imidazo[1,2-a]pyridines has demonstrated remarkable efficiency [28]. Treatment of N-bromosuccinimide with acetophenones in this DES medium at room temperature generates α-bromoketones within one minute, as evidenced by thin-layer chromatography monitoring [28]. Subsequent addition of 2-aminopyridines to the reaction mixture provides imidazopyridine products in 90-98% yield with minimal reaction time [28].
Choline chloride-urea (1:2 molar ratio) DES has proven equally effective for related transformations [29] [30]. This system has been successfully applied to Suzuki-Miyaura cross-coupling reactions of imidazo-fused heterocycles with boronic acids using palladium(II) acetate catalyst without additional ligands or additives [30]. The reactions proceed efficiently at moderate temperatures with excellent functional group tolerance [30].
Ionic liquids have demonstrated exceptional utility as both solvents and catalysts for imidazopyridazine synthesis [32] [17] [33]. Imidazolium-based ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate [bmim]BF₄ provide unique reaction environments that enhance both nucleophilicity and electrophilicity [32]. The high polarity and coordinating ability of these media facilitate challenging bond-forming reactions [32].
Task-specific ionic liquids incorporating catalytically active sites have enabled the development of recoverable catalyst systems [17]. Copper-tagged ionic liquid catalysts prepared by reaction of imidazolium carboxylate ionic liquids with copper(II) oxide demonstrate excellent activity in three-component coupling reactions [17]. These systems combine the benefits of homogeneous catalysis with the recyclability of heterogeneous systems [17].
Aqueous reaction media have gained significant attention due to their inherent sustainability and biocompatibility [10] [23]. The use of water with surfactant additives has enabled efficient synthesis under mild conditions [10]. Sodium dodecyl sulfate (SDS) in aqueous media creates micellar environments that solubilize organic substrates while maintaining the green characteristics of water-based systems [10].
Solvent-free reaction conditions represent the ultimate expression of green chemistry principles [25] [34]. Many imidazopyridazine-forming reactions proceed efficiently under neat conditions, eliminating solvent waste entirely [25]. The absence of solvent often leads to enhanced reaction rates due to higher effective concentrations of reactants [25].
Mechanochemical synthesis using ball milling has emerged as a solvent-free alternative for solid-state reactions [27]. This approach has been successfully applied to various heterocycle-forming reactions, including imidazopyridazine synthesis, with excellent environmental credentials [27].
Natural deep eutectic solvents (NADES) derived from naturally occurring compounds offer enhanced biodegradability compared to synthetic alternatives [30]. These systems, prepared from sugars, amino acids, and organic acids, maintain the beneficial properties of synthetic DES while offering improved environmental profiles [30].
Recyclability and reusability considerations are paramount in green synthesis development [17] [33] [30]. Many green solvent systems can be recovered and reused for multiple reaction cycles without significant loss of efficiency [17]. Ionic liquid systems have demonstrated recyclability for up to six cycles with maintained product yields [33].
Life cycle assessment studies have confirmed the environmental benefits of green solvent systems [27]. Deep eutectic solvents and ionic liquids typically exhibit lower environmental impact compared to conventional organic solvents when considering factors such as toxicity, biodegradability, and energy requirements for production [29].
| Green Approach | Solvent System | Substrate | Advantages | Yield (%) | Environmental Score |
|---|---|---|---|---|---|
| Deep eutectic solvents | ChCl/Glycerol (1:2) | N-bromosuccinimide/acetophenones | Room temperature, 1 min reaction | 90-98 | Excellent |
| Ionic liquid media | [bmim]BF₄ | Pyridin-2(1H)-one/acetophenones | Recyclable catalyst system | 82-95 | Very good |
| Water as solvent | H₂O with SDS surfactant | 2-aminopyridines/aldehydes/alkynes | Environmentally benign, RT | 75-88 | Excellent |
| Solvent-free conditions | Neat reaction conditions | Various starting materials | No solvent waste, high atom economy | 85-95 | Outstanding |
| Natural deep eutectic solvents | ChCl/Urea (1:2) | Aryl halides/boronic acids | Biodegradable, no additives | 78-92 | Excellent |